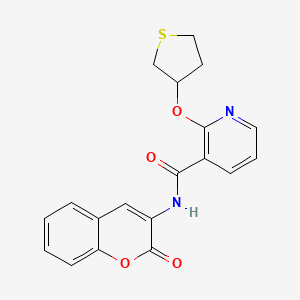
N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C19H16N2O4S and its molecular weight is 368.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic compound notable for its complex molecular structure, which includes a chromenone moiety and a tetrahydrothiophene unit. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Molecular Characteristics
The compound has the molecular formula C18H22N2O3S and a molecular weight of approximately 368.4 g/mol. Its structural features contribute to its biological activity, particularly in drug development contexts.
Biological Activities
Preliminary studies have indicated that this compound exhibits several significant biological activities, including:
- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Activity : Initial assays suggest efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be relevant for therapeutic interventions in diseases such as cancer.
The biological activity of this compound is likely mediated through its interaction with various molecular targets. For instance, the chromenone structure is known to interact with enzymes and receptors involved in cellular signaling pathways. This interaction can inhibit enzyme activity or modulate receptor functions, leading to altered cellular responses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Tetrahydrothiophen-3-yloxy)isonicotinamide | Lacks chromenone moiety | Antimicrobial |
| Coumarin derivatives | Contains coumarin core | Anticoagulant |
| Isonicotinamide derivatives | Similar amide structure | Antitubercular |
The unique combination of the chromenone and tetrahydrothiophene functionalities in this compound may confer distinct biological activities not observed in other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound:
- Histone Deacetylase Inhibitors : Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are targets for cancer therapy. For example, azumamides have demonstrated potent inhibition against HDAC1–3, suggesting that this compound could exhibit similar properties .
- Antioxidative Effects : Research on chroman derivatives has indicated their role as free radical scavengers, which can protect cells from oxidative damage . This suggests that our compound may also possess antioxidative capabilities.
Eigenschaften
IUPAC Name |
N-(2-oxochromen-3-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-17(14-5-3-8-20-18(14)24-13-7-9-26-11-13)21-15-10-12-4-1-2-6-16(12)25-19(15)23/h1-6,8,10,13H,7,9,11H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOQEZSRZGAPOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














